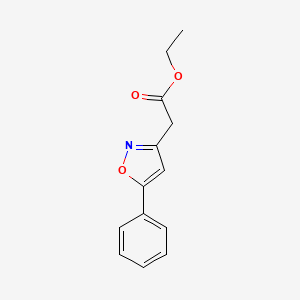

Ethyl 2-(5-phenylisoxazol-3-yl)acetate

Description

Significance of the Isoxazole (B147169) Moiety in Chemical Research and Development

The isoxazole ring is a privileged structure in medicinal chemistry, primarily due to its ability to engage in various non-covalent interactions and its favorable physicochemical properties. nih.gov This five-membered heterocycle is a key component in numerous clinically approved drugs, demonstrating its therapeutic relevance. researchgate.net The applications of isoxazole derivatives are extensive and varied, spanning multiple fields of research.

In medicinal chemistry , isoxazole-containing compounds have demonstrated a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective effects. nih.govgoogle.com The isoxazole nucleus is present in various marketed drugs, such as the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the anticonvulsant zonisamide. ijpcsonline.com The structural versatility of the isoxazole ring allows for modifications that can enhance pharmacological properties, making it an attractive target for drug discovery and development. google.com Researchers are actively exploring isoxazole derivatives for the development of new therapies against diseases like cancer and neurodegenerative disorders. google.com

Beyond pharmaceuticals, the isoxazole moiety is also significant in materials science and agriculture . Its unique chemical properties are being harnessed to create novel fluorescent materials and organic electronics. elsevierpure.com In agriculture, isoxazole-based compounds have been developed as effective pesticides and herbicides, contributing to crop protection and yield improvement. elsevierpure.com The ongoing research into isoxazole chemistry continues to uncover new synthetic strategies, including green chemistry approaches, to create a wider array of derivatives with enhanced bioactivity and selectivity. google.com

Table 1: Selected Biological Activities of Isoxazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antimicrobial | Infectious Diseases | google.com |

| Anticancer | Oncology | nih.gov |

| Anti-inflammatory | Inflammation & Pain | nih.gov |

| Neuroprotective | Neurological Disorders | google.com |

| Anticonvulsant | Epilepsy | ijpcsonline.com |

Overview of Ethyl 2-(5-phenylisoxazol-3-yl)acetate within Academic Research Contexts

While the broader class of isoxazole derivatives has been a subject of extensive investigation, this compound itself is not widely documented in dedicated academic studies. However, its chemical structure suggests a significant role as a versatile synthetic intermediate in the preparation of more complex molecules. The presence of both a 5-phenylisoxazole (B86612) core and an ethyl acetate (B1210297) functional group provides two reactive sites for further chemical modifications.

The 5-phenylisoxazole scaffold is a common motif in compounds evaluated for various biological activities. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and investigated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov This suggests that the ethyl acetate group of this compound could be readily hydrolyzed to the corresponding carboxylic acid, providing a precursor to a range of bioactive compounds.

Furthermore, the synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. elsevierpure.com The synthesis of related structures, such as 3-phenyl-5-(trifluoromethyl)isoxazole, has been achieved through the reaction of diketones with hydroxylamine (B1172632) or via the cyclization of halo-enones with sodium azide (B81097). google.com These synthetic routes provide a basis for the potential preparation of this compound.

In essence, while direct research on this compound is limited, its structural components are of significant interest in medicinal and synthetic chemistry. It is best understood as a valuable building block for the synthesis of a diverse array of more complex isoxazole derivatives with potential therapeutic applications.

Current Research Frontiers and Prospective Directions for Isoxazole Acetate Derivatives

The future of research into isoxazole derivatives, including isoxazole acetates, is poised for exciting advancements. A key trend in drug discovery is the development of multi-targeted therapies, and the isoxazole scaffold is well-suited for this approach due to its chemical versatility. google.com Isoxazole acetate derivatives can be elaborated into more complex molecules designed to interact with multiple biological targets, potentially leading to more effective treatments for complex diseases like cancer.

Another significant research frontier is the application of green chemistry principles to the synthesis of isoxazole compounds. elsevierpure.com The development of environmentally benign synthetic methods, such as ultrasound-assisted reactions and the use of aqueous media, is a growing area of focus. elsevierpure.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and yields. elsevierpure.com

The exploration of novel biological activities for isoxazole derivatives remains a vibrant area of research. For example, recent studies have investigated isoxazole-containing compounds as potential inhibitors of enzymes relevant to cancer and other diseases. The development of new isoxazole-based anticancer agents is a particularly active field, with ongoing structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.

Furthermore, the unique photophysical properties of some isoxazole derivatives are being explored for applications in materials science, such as the development of new fluorescent probes and organic light-emitting diodes (OLEDs). The continued investigation into the synthesis and properties of isoxazole acetate derivatives is expected to yield novel compounds with a wide range of applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |

InChI |

InChI=1S/C13H13NO3/c1-2-16-13(15)9-11-8-12(17-14-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

InChI Key |

PFTPHIQOMIWIMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl 2 5 Phenylisoxazol 3 Yl Acetate and Analogues

Electrophilic and Nucleophilic Reactions on the Isoxazole (B147169) Heterocycle

The isoxazole ring possesses a nuanced electronic structure that influences its reactivity towards electrophiles and nucleophiles. The nitrogen atom, being a pyridine-type nitrogen, is generally susceptible to electrophilic attack, such as alkylation and acylation. For instance, studies on related isoxazolo[3,4-b]quinolin-3(1H)-ones have shown that reactions carried out in the presence of triethylamine (B128534) lead to preferential substitution on the N1 nitrogen atom. researchgate.net

Conversely, the carbon atoms of the isoxazole ring can be susceptible to nucleophilic attack, particularly in fused-ring systems or when activated by electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) has been observed in related heterocyclic systems. For example, the conversion of 1,8-bis(dimethylamino)-2-naphthaldehyde oxime can yield a fused isoxazole through the substitution of a dimethylamino group, demonstrating a pathway for nucleophilic attack on a ring system that leads to isoxazole formation. mdpi.com The reactivity of the C4 position of the isoxazole ring is of particular interest, though it is generally less reactive than the corresponding positions in more electron-rich heterocycles.

Transformations of the Acetate (B1210297) Moiety within the Compound Structure

The ethyl acetate group at the 3-position of the title compound is a versatile functional handle for a variety of chemical transformations. Standard ester manipulations can be readily applied to this moiety.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-phenylisoxazol-3-yl)acetic acid. This acid can then serve as a precursor for other functional groups.

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form a wide array of amides. Alternatively, direct aminolysis of the ethyl ester can be achieved with certain amines.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(5-phenylisoxazol-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride.

Alpha-Functionalization: The methylene (B1212753) (CH₂) group adjacent to the carbonyl is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at the alpha-position. A related study on ethyl 2-phenyl-2-(thiazol-2-yl)acetate demonstrated spontaneous aerobic oxidation at this alpha-position to form a hydroxyl group, highlighting the reactivity of this site. worktribe.com

A common synthetic route to analogous structures involves the reaction of a nucleophile with ethyl chloroacetate (B1199739). For example, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate in an alkaline medium to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov The successful formation of the ester is confirmed by spectroscopic data, such as the appearance of signals corresponding to the –CH₂COOCH₂CH₃ group in ¹H NMR spectra. nih.gov

Intramolecular Cyclization and Ring Annulation Reactions

The structure of Ethyl 2-(5-phenylisoxazol-3-yl)acetate is well-suited for intramolecular cyclization reactions to generate more complex, fused heterocyclic systems. These reactions are critical for building libraries of novel compounds with potential biological activities.

A prevalent strategy for forming fused isoxazoles is through intramolecular nitrile oxide cycloaddition (INOC). nih.gov In this approach, a precursor containing both a nitroalkane and a distal alkyne or alkene is used. The nitroalkane is dehydrated in situ to generate a highly reactive nitrile oxide, which then undergoes a [3+2] cycloaddition with the tethered dipolarophile (alkyne or alkene) to form a fused isoxazole or isoxazoline (B3343090) ring, respectively. nih.gov For example, dimethyl 2-propargyl-2-(2-nitro-1-arylethyl)malonates can be treated with reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to produce bicyclic isoxazoles in high yields. nih.gov

Analogously, the acetate moiety in the title compound could be chemically modified into a suitable tether and dipolarophile to participate in such cyclizations, leading to the formation of isoxazole-fused systems. For instance, isoxazole-fused quinazoline (B50416) derivatives have been synthesized via intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions. mdpi.com

Oxidative Dehydrogenation in Dihydroisoxazoline to Isoxazole Conversions

The synthesis of isoxazoles often proceeds through a dihydroisoxazoline intermediate, which is the partially saturated version of the isoxazole ring. The final step in these synthetic sequences is an oxidative dehydrogenation or aromatization to furnish the stable aromatic isoxazole ring.

A notable example involves the synthesis of fused benzoisoxazoles. The reaction of 3,5-diaryl-2-cyclohexenones with hydroxylamine (B1172632) hydrochloride can lead to the formation of a 4,5-dihydrobenzo[3,4-d]isoxazole intermediate. mdpi.com This dihydroisoxazole (B8533529) can then be effectively aromatized to the corresponding fused benzisoxazole by treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com This transformation is a crucial step for achieving the fully aromatic, and typically more stable, heterocyclic system. This method highlights a general principle that can be applied to the synthesis of various substituted isoxazoles, including analogues of the title compound.

Photochemical Reactivity Studies on Related Azidoisoxazole Systems

While direct photochemical studies on this compound are not widely reported, the reactivity of related systems provides insight into potential transformations. The introduction of a photolabile group, such as an azide (B81097) (N₃), onto the isoxazole core would render the molecule susceptible to photochemical reactions.

Studies on other azido-substituted five-membered heterocycles, like 2-azido-1,3-thiazole, have shown that photolysis leads to the generation of highly reactive nitrene intermediates. researchgate.net These intermediates can undergo a variety of subsequent reactions, including intramolecular cyclization, ring expansion, or reactions with external trapping agents. For example, the photolysis of heteroaryl azides in the presence of enol ethers can lead to the formation of aziridines or other complex rearranged products. researchgate.net By analogy, a hypothetical ethyl 2-(5-azidoisoxazol-3-yl)acetate could be expected to undergo photochemically induced transformations, providing a pathway to novel and structurally complex heterocyclic frameworks.

Tautomeric and Isomeric Equilibrium Investigations

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in heterocycle chemistry. nih.gov While this compound itself does not have protons that can readily engage in tautomerism, its analogues, particularly those with hydroxyl or amino substituents, can exist as a mixture of tautomers.

For isoxazole derivatives, keto-enol tautomerism is a key consideration. For example, 5-hydroxyisoxazoles can exist in equilibrium with their isoxazolone (keto) forms. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to determine the relative stabilities of these tautomers. researchgate.netnih.gov Factors such as the solvent polarity and the potential for intramolecular hydrogen bonding can significantly influence the position of the tautomeric equilibrium. nih.gov In polar solvents, tautomers with greater charge separation or those that can be stabilized by hydrogen bonding with the solvent may be favored. researchgate.netnih.gov Similarly, amino-isoxazoles can exist in equilibrium with their imino tautomers. Understanding these equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Computational Chemistry and Theoretical Investigations of Ethyl 2 5 Phenylisoxazol 3 Yl Acetate and Isoxazole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. researchgate.net Methods like Density Functional Theory (DFT) have become essential for analyzing the electronic structure of organic molecules, including complex heterocyclic systems like isoxazoles. ajchem-a.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. ajchem-a.comresearchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. aimspress.com Studies on related heterocyclic compounds frequently employ the B3LYP functional with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ajchem-a.comresearchgate.netchemmethod.com

For Ethyl 2-(5-phenylisoxazol-3-yl)acetate, DFT calculations would predict the optimal bond lengths, bond angles, and dihedral angles. The optimized structure is expected to feature near-planar phenyl and isoxazole (B147169) rings. researchgate.net Analysis of a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, reveals that the phenyl and isoxazole rings are almost coplanar, and the ester group adopts an extended conformation. researchgate.net The total energy calculated for the optimized structure provides a measure of the molecule's stability. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole Derivative Core Structure (Based on Analog Data) This table presents data based on the crystal structure of the analogous compound ethyl 5-phenylisoxazole-3-carboxylate researchgate.net.

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C1-C6 | 1.382 | Bond Angles | C2-C1-C6 | 120.5 |

| C6-C7 | 1.455 | O1-C7-C6 | 118.9 | ||

| C7-O1 | 1.351 | N1-C9-C10 | 115.1 | ||

| O1-N1 | 1.413 | O2-C10-C9 | 123.6 | ||

| N1-C9 | 1.303 | O2-C10-O3 | 124.2 | ||

| C9-C10 | 1.488 | C10-O3-C11 | 116.1 | ||

| C10-O2 | 1.205 | ||||

| O3-C11 | 1.465 | ||||

| C11-C12 | 1.491 |

Note: Atom numbering is based on the cited analog and may not directly correspond to this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govugm.ac.id

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ugm.ac.id This indicates a higher polarizability and a greater ease of undergoing charge transfer interactions within the molecule. nih.gov For isoxazole derivatives, the HOMO is typically distributed over the electron-rich phenyl and isoxazole rings, while the LUMO may be localized on the isoxazole ring and the electron-withdrawing acetate (B1210297) group. In one study on 3,5-diphenylisoxazole (B109209) derivatives, the calculated HOMO-LUMO energy gap ranged from 1.07 eV to 6.50 eV depending on the functional used. researchgate.net The analysis of FMOs helps predict the most probable sites for electrophilic and nucleophilic attacks. aimspress.com

Table 2: Representative FMO Properties for a Phenylisoxazole System Values are illustrative and based on typical ranges for similar heterocyclic compounds. nih.govresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 3.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge density. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack and are usually found around hydrogen atoms. nih.gov

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen of the acetate group and the nitrogen atom of the isoxazole ring. ajchem-a.comnih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The phenyl ring would exhibit a mix of negative potential (above and below the plane of the ring) and slightly positive potential around its hydrogen atoms.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines electron delocalization, charge transfer, and hyperconjugative interactions by transforming the calculated wave function into localized bonding, lone pair, and antibonding orbitals. researchgate.netnih.gov

Key insights from NBO analysis include:

Hyperconjugative Interactions: It quantifies the stabilization energy (E(2)) arising from the interaction between occupied (donor) and unoccupied (acceptor) orbitals. Strong interactions indicate significant electron delocalization, which contributes to molecular stability.

Charge Delocalization: NBO analysis reveals how electron density is shared between different parts of the molecule, such as the delocalization of π-electrons across the conjugated system of the phenyl and isoxazole rings.

Hybridization: It determines the hybridization of atomic orbitals, confirming the bonding patterns within the molecule.

In this compound, NBO analysis would likely show strong hyperconjugative interactions between the π orbitals of the phenyl ring and the isoxazole ring, as well as interactions involving the lone pairs on the oxygen and nitrogen atoms with adjacent antibonding orbitals.

The analysis typically reveals that electronegative atoms, such as oxygen and nitrogen, carry a partial negative charge, while hydrogen atoms carry a partial positive charge. materialsciencejournal.org Carbon atoms can be either positive or negative depending on the atoms they are bonded to. In this compound, the nitrogen atom in the isoxazole ring and the oxygen atoms in the ethyl acetate group are expected to be the most electronegative centers, possessing significant negative Mulliken charges. This information complements MEP analysis in identifying sites for molecular interactions.

Table 3: Representative Mulliken Atomic Charges for Key Atoms Values are illustrative and based on general principles and data from similar molecules. materialsciencejournal.org

| Atom | Expected Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.6 |

| O (ether) | -0.4 to -0.5 |

| N (isoxazole) | -0.2 to -0.3 |

| C (carbonyl) | +0.4 to +0.5 |

| H (attached to C) | +0.1 to +0.2 |

Conformational Analysis and Stereochemical Investigations

For this compound, the key rotatable bonds are:

The bond between the phenyl ring and the isoxazole ring.

The bond between the isoxazole ring and the acetate's methylene (B1212753) group (-CH₂-).

The bonds within the ethyl acetate side chain.

While rotation around the bond connecting the two rings is possible, a near-planar conformation is often favored to maximize π-conjugation, which adds stability. Crystal structure data of the related ethyl 5-phenylisoxazole-3-carboxylate shows that the molecule adopts a largely planar structure in the solid state. researchgate.net The ethyl acetate group is in an extended conformation, which is a common low-energy state. researchgate.net Theoretical conformational analysis would involve calculating the potential energy surface by systematically rotating these bonds to identify the global energy minimum and other low-energy conformers. These studies are critical for understanding how the molecule might fit into a receptor site or interact with other molecules.

Energetic Stability of Various Conformations

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformations, each with a distinct energy level. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Table 1: Factors Influencing Conformational Stability

| Interaction Type | Description | Impact on Stability |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Destabilizing |

| Torsional Strain | Strain due to eclipsing bonds on adjacent atoms. | Destabilizing |

| Hydrogen Bonding | Attractive force between a hydrogen atom and an electronegative atom (O, N). | Stabilizing |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar functional groups. | Context-dependent |

By calculating the relative energies of these conformers, researchers can predict the most likely shapes the molecule will adopt under given conditions, which is crucial for understanding its reactivity and biological activity.

Studies on E-Z Isomerism and Tautomeric Forms

E-Z Isomerism: Geometric isomerism, specifically E-Z isomerism, can be a feature of isoxazole derivatives, particularly when double bonds are present in substituents. While the core isoxazole ring is aromatic and planar, substituents attached to it can exhibit isomerism. For some isoxazole hydrazone derivatives, variable temperature NMR studies have shown that the conversion from the E to the Z isomer can occur at elevated temperatures (around 60°C), leading to subsequent irreversible ring closure reactions. nih.gov This highlights the importance of temperature and electronic effects on the stability and reactivity of different isomers.

Tautomeric Forms: this compound can exhibit keto-enol tautomerism due to the presence of the ethyl acetate moiety attached to the isoxazole ring. wikipedia.org This is a chemical equilibrium between a "keto" form (the standard structure) and an "enol" form.

Keto Form: this compound

Enol Form: Ethyl (Z)-2-hydroxy-2-(5-phenylisoxazol-3-yl)ethenolate

The equilibrium between these two forms is a dynamic process. While the keto form is generally more stable for simple esters, the stability of the enol form can be enhanced by factors such as intramolecular hydrogen bonding and conjugation with the isoxazole ring system. doubtnut.com Computational studies can quantify the energy difference between the keto and enol tautomers, predicting which form will predominate. The enol form of related β-dicarbonyl compounds is often stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding. doubtnut.com

Theoretical Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and its spectral signature.

Computational Vibrational Wavenumber Analysis (FT-IR)

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be obtained.

These predicted frequencies correspond to specific molecular motions, such as:

C=O stretching of the ester group

C=N stretching within the isoxazole ring

C-O-C stretching of the ether linkage in the ring and the ester

Aromatic C-H stretching of the phenyl group

Aliphatic C-H stretching of the ethyl group

Comparing the computed spectrum with an experimentally obtained FT-IR spectrum helps in the assignment of vibrational bands to specific functional groups, confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths for electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax).

For isoxazole derivatives, TD-DFT calculations have been successfully used to predict their absorption properties. researchgate.net These studies often reveal that the electronic transitions are of a π → π* nature, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the phenyl group and the isoxazole ring creates an extended conjugated system in this compound, which is expected to result in absorption in the UV region. The specific λmax value is sensitive to the electronic nature of the substituents on the aromatic rings. researchgate.net

Table 2: Representative TD-DFT Data for Isoxazole Derivatives

| Derivative Type | Predicted λmax (nm) | Key Transition |

|---|---|---|

| Donor-Acceptor Isoxazoles | 502 - 787 | HOMO → LUMO (π → π*) |

Note: This table represents typical data ranges for a class of isoxazole derivatives, not specifically this compound. Data adapted from studies on related compounds. researchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are increasingly used to aid in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach for predicting ¹H and ¹³C NMR spectra.

The process involves:

Optimizing the geometry of the molecule (this compound).

Performing a GIAO-DFT calculation to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing these values to a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts.

For isoxazole derivatives, calculated chemical shifts generally show good correlation with experimental data. nih.govescholarship.org Discrepancies between calculated and experimental values can often provide further insight into subtle structural features or solvent effects not accounted for in the calculation.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Shifts for a Sample Isoxazole Derivative

| Carbon Atom # | Experimental Shift (ppm) | Calculated Shift (ppm) | Absolute Deviation (ppm) |

|---|---|---|---|

| C3 | 161.3 | 160.5 | 0.8 |

| C4 | 110.8 | 111.2 | 0.4 |

| C5 | 170.1 | 169.5 | 0.6 |

Note: This table is a representative example for an isoxazole derivative to illustrate the typical accuracy of such calculations. nih.gov

Intermolecular Interactions and Solid-State Structural Studies

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this packing is governed by a variety of non-covalent intermolecular interactions. While a specific crystal structure for this exact compound may not be publicly available, studies on analogous isoxazole derivatives provide significant insight.

X-ray crystallography is the definitive experimental technique for determining solid-state structures. These studies on related compounds reveal the importance of:

Hydrogen Bonding: Although a weak C-H···O or C-H···N hydrogen bond might exist, stronger hydrogen bonds are not expected for this molecule unless it co-crystallizes with a hydrogen-bond donor like water.

π-π Stacking: The aromatic phenyl and isoxazole rings can interact through π-π stacking, where the electron clouds of adjacent rings align. This is a significant cohesive force in many aromatic compounds.

Computational methods, such as those used in molecular docking and molecular dynamics simulations, can also be used to study these interactions. acs.org For example, analysis of the binding of isoxazole derivatives to biological targets often highlights the critical role of hydrophobic interactions and hydrogen bonds with specific amino acid residues. acs.org These same types of interactions dictate how molecules of this compound interact with each other in the solid state.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in the solid state. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For isoxazole derivatives, Hirshfeld surface analysis reveals the relative importance of various types of non-covalent contacts. In a study of ethyl 5-phenylisoxazole-3-carboxylate, a closely related compound, the analysis showed that several types of interactions contribute significantly to the stability of the crystal packing. nih.gov The Hirshfeld surface, when mapped with properties like dnorm (a normalized contact distance), highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.govresearchgate.net

Quantitative analysis of the Hirshfeld surface is achieved by generating two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. worldscientific.com Each point on the plot represents a pair of distances (di and de) from the surface to the nearest atom inside (interior) and outside (exterior) the surface, respectively. The breakdown of these plots provides the percentage contribution of each type of interaction to the total Hirshfeld surface area. nih.gov

For ethyl 5-phenylisoxazole-3-carboxylate, the most significant contributions to the crystal packing are from H···H, C···H/H···C, and H···O/O···H contacts. nih.gov A similar distribution is observed in other related heterocyclic compounds, where H···H interactions often account for the largest portion of the molecular surface due to the abundance of hydrogen atoms on the molecular periphery. researchgate.netaps.org

Table 1: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface of Ethyl 5-phenylisoxazole-3-carboxylate nih.gov

Hydrogen Bonding Network Characterization in Crystal Packing

The crystal packing of isoxazole derivatives is often stabilized by a network of hydrogen bonds. While strong O–H···N or N–H···O bonds are common in many organic crystals, weaker C–H···O and C–H···N interactions also play a crucial role, particularly in molecules lacking classical hydrogen bond donors. worldscientific.comworldscientific.com

In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers through pairs of C–H···O hydrogen bonds. nih.govworldscientific.com Specifically, a C–H bond from the phenyl ring and a C–H bond from the isoxazole ring both interact with the same carbonyl oxygen atom of the ester group in a neighboring molecule. worldscientific.com These interactions form a distinct ring motif, which can be described using graph-set notation as R²₁(7). nih.govworldscientific.com This signifies a ring containing two hydrogen-bond donors and one acceptor, encompassing seven atoms.

Table 2: Hydrogen Bond Geometry in Ethyl 5-phenylisoxazole-3-carboxylate worldscientific.com

(D = Donor atom, A = Acceptor atom)

The characterization of these hydrogen-bonding networks is fundamental to understanding the physical properties of the material and is a key aspect of crystal engineering.

Advanced Computational Methodologies for Material Science Applications

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. nih.govrsc.org This theory partitions a molecule into atomic basins based on the topology of the electron density gradient vector field. rsc.org The analysis focuses on critical points (CPs) in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond or interaction. researchgate.net

The properties at the BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the interaction. researchgate.net

Shared interactions (covalent bonds) are typically characterized by high ρb and a negative ∇²ρb value, indicating a concentration of electron density.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) are associated with low ρb and a positive ∇²ρb, indicating depletion of electron density in the internuclear region. nih.gov

For a molecule like this compound, QTAIM could be applied to:

Characterize Covalent Bonds: Analyze the BCPs of all covalent bonds within the molecule to determine their strength and charge distribution.

Investigate Intermolecular Interactions: Identify and quantify the hydrogen bonds (e.g., C–H···O) and other non-covalent contacts that stabilize the crystal structure. The topological parameters at the BCPs for these interactions would confirm their existence and classify their strength. researchgate.net

QTAIM provides a powerful framework for linking the observable electron density to fundamental chemical concepts of structure and bonding. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a computational technique used to visualize and identify non-covalent interactions in real space. jussieu.frscielo.org.mx The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). jussieu.fr

RDG analysis identifies regions of low density and low gradient that are characteristic of non-covalent interactions. jussieu.fr When the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of ρ, different types of interactions can be distinguished: scielo.org.mx

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces) appear as spikes near sign(λ₂)ρ ≈ 0.

Strong repulsive interactions (e.g., steric clashes) appear as spikes at large positive values of sign(λ₂)ρ.

These interactions are visualized as isosurfaces in 3D space, colored according to the value of sign(λ₂)ρ. This provides a clear and intuitive picture of where stabilizing and destabilizing non-covalent interactions occur within the crystal lattice of a compound like this compound. The analysis can reveal van der Waals contacts within aromatic rings and the specific location of hydrogen bonds. scielo.org.mx

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, including optical switching and data storage. nih.govnih.gov Organic molecules, particularly those with a "push-pull" architecture (an electron-donating group connected to an electron-accepting group via a π-conjugated system), are promising candidates for NLO materials. nih.govresearchgate.net

Computational chemistry, primarily using Density Functional Theory (DFT), is a key tool for investigating and predicting the NLO properties of new molecules. worldscientific.comnih.gov A crucial parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response of a molecule. worldscientific.comnih.gov Theoretical studies on isoxazole derivatives have shown that they can be considered potential NLO materials. worldscientific.comworldscientific.com

A computational study of two different isoxazole derivatives calculated their first hyperpolarizability values to be approximately 19 and 21 times larger than that of urea, a standard reference material for NLO properties. worldscientific.comworldscientific.com This significant enhancement suggests that the isoxazole ring system can effectively participate in the intramolecular charge transfer (ICT) that is crucial for a strong NLO response. worldscientific.comnih.gov For a molecule like this compound, theoretical calculations could predict its NLO potential by evaluating its hyperpolarizability and analyzing the electronic transitions that contribute to this property.

Structure Activity Relationship Sar and Medicinal Chemistry Scaffold Development of Isoxazole Based Compounds

Isoxazole (B147169) as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The unique structural and electronic properties of the isoxazole moiety contribute to its versatility, allowing it to serve as a cornerstone in the design of novel therapeutic agents across various disease areas. rsc.orgresearchgate.netresearchgate.net

Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govresearchgate.netnih.gov This wide range of biological activities underscores the ability of the isoxazole core to interact with diverse biological targets. nih.govresearchgate.net The isoxazole ring's features, such as its planarity, dipole moment, and ability to participate in hydrogen bonding and other non-covalent interactions, are key to its role as a versatile pharmacophore. researchgate.net Its structure is present in numerous drugs, including the antibiotic Sulfamethoxazole, the COX-2 inhibitor Parecoxib, and the immunosuppressant Leflunomide, highlighting its clinical significance. nih.gov

Furthermore, the isoxazole ring is synthetically accessible, with well-established methods for its construction and functionalization, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govsphinxsai.com This synthetic tractability allows chemists to readily generate libraries of diverse isoxazole derivatives for screening and optimization in drug discovery programs. nih.govresearchgate.net The isoxazole scaffold can be easily modified at its various positions, enabling fine-tuning of a compound's physicochemical properties and biological activity. researchgate.netnih.gov This adaptability makes it a valuable building block for developing targeted therapies and chemical probes for exploring biological systems. nih.govnih.gov

Systematic Structural Modifications and their Influence on Chemical Activity Profiles

The biological activity of isoxazole-based compounds can be systematically modulated through structural modifications at three key positions: the substituent on the phenyl ring, the isoxazole moiety itself, and the linker connecting the isoxazole to other parts of the molecule. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

The nature and position of substituents on the phenyl ring of phenylisoxazole derivatives play a critical role in determining their biological activity. nih.gov Electron-donating and electron-withdrawing groups can significantly influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

For instance, in a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles screened for anti-inflammatory activity, the presence of different substituents on the 5-phenyl ring led to varied potencies. nih.gov Studies on other isoxazole derivatives have shown that electron-withdrawing groups, such as chloro and trifluoromethyl, can enhance biological activity. rsc.org Conversely, electron-donating groups like methoxy (B1213986) have also been associated with increased anticancer activity in certain isoxazole chalcone (B49325) derivatives. mdpi.com The position of the substituent (ortho, meta, or para) is also a key determinant of activity.

The following table illustrates the effect of various substituents on the phenyl ring on the biological activity of different isoxazole series.

| Isoxazole Series | Substituent (R) on Phenyl Ring | Observed Activity | Reference |

|---|---|---|---|

| Isoxazole Chalcone Derivatives | Methoxy (electron-donating) | Enhanced anticancer activity | mdpi.com |

| Methylene-bridged Benzisoxazolylimidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazoles | Trifluoro, Chloro (electron-withdrawing) | Increased antibacterial activity | rsc.org |

| 4,5-Diphenyl-4-isoxazolines | Methylsulfonyl (electron-withdrawing) | Potent analgesic and anti-inflammatory activity | nih.gov |

| 3,5-Disubstituted isoxazoles | Methyl, Methoxy, Chloride | Enhanced activity against U87 cells | mdpi.com |

For example, the relative positioning of substituents, as seen in 3,4-diarylisoxazoles versus 4,5-diarylisoxazoles, can lead to significant differences in activity, with the latter showing greater antimitotic effects. mdpi.com The substituents on the isoxazole ring play a vital role in complex formation, especially when functional groups are present. nih.gov Alterations to the isoxazole moiety are a common strategy to improve biological activity and selectivity. nih.gov

In the context of "Ethyl 2-(5-phenylisoxazol-3-yl)acetate," the isoxazole ring is substituted at the 3- and 5-positions. The specific arrangement of the phenyl group at position 5 and the ethyl acetate (B1210297) linker at position 3 is a key determinant of its chemical properties and potential biological interactions.

The linker group connecting the core isoxazole scaffold to other functionalities is a critical component for modulating biological activity. The length, rigidity, and chemical nature of the linker can influence the compound's ability to adopt the optimal conformation for binding to its target.

In the case of "this compound," the linker is an ethyl acetate group. Modifications to this linker, such as changing the length of the alkyl chain (e.g., from ethyl to methyl or propyl), altering the ester to an amide, or replacing it with a different functional group altogether, would be expected to significantly impact the compound's activity profile.

Studies on various isoxazole derivatives have demonstrated the importance of the linker. For example, in a series of bivalent ligands for AMPA receptors, the nature of the linker (aromatic vs. aliphatic, length of the aliphatic chain) had a substantial effect on their modulatory properties. nih.gov Similarly, in the development of multidrug resistance protein (MRP1) modulators, cyclohexyl-based linkers were found to be crucial for potent and selective inhibition. researchgate.net

The table below provides examples of how linker modifications can affect the activity of isoxazole-based compounds.

| Isoxazole Series | Linker Type | Effect on Activity | Reference |

|---|---|---|---|

| Bis(isoxazoles) as AMPA Receptor Modulators | Aromatic hydroquinone (B1673460) linker | Moderately potent negative potentiation | nih.gov |

| Bis(isoxazoles) as AMPA Receptor Modulators | Long-chain diamine linkers | Moderately potent negative modulation | nih.gov |

| Tricyclic Isoxazoles as MRP1 Modulators | Cyclohexyl-based linkers | Potent and selective inhibition | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net By correlating physicochemical properties and structural features (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jocpr.comscholars.direct

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

In a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models were developed that showed strong predictive ability. nih.gov The contour maps revealed that hydrophobicity at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. nih.gov Such insights are invaluable for the rational design of new derivatives.

QSAR studies on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity also demonstrated a strong correlation between the observed and predicted activities, confirming the validity of the developed QSAR model. nih.gov These models help in understanding how structural modifications influence the efficacy of the compounds and their interactions with biological targets. jocpr.com

Rational Design and Synthesis of Isoxazole Derivatives for Targeted Chemical Biology Research

The principles of SAR and QSAR provide a foundation for the rational design of novel isoxazole derivatives with specific biological activities. nih.gov This approach involves designing molecules that are predicted to have improved potency, selectivity, and pharmacokinetic properties based on existing knowledge of the target structure and the SAR of related compounds.

The synthesis of these rationally designed compounds often involves established chemical routes. For instance, a common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. nih.gov Other versatile synthetic strategies, such as microwave-assisted one-pot procedures, have also been developed to efficiently generate libraries of isoxazole derivatives. nih.gov

An example of rational design is the development of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors. rsc.org By combining known pharmacophores, researchers designed and synthesized a series of compounds with potent cytotoxic effects. rsc.org Similarly, the rational design of benzo[d]isoxazole derivatives has led to the discovery of potent bivalent inhibitors for potential use in prostate cancer treatment. nih.gov These examples highlight the power of combining computational design with efficient synthetic chemistry to create novel chemical probes and potential therapeutic agents. rsc.orgnih.gov

Development of Chemical Probes and Ligands

The development of chemical probes and ligands from the this compound scaffold is a strategic endeavor in chemical biology and drug discovery. The inherent structural features of this compound—a central isoxazole ring, a modifiable phenyl group, and a reactive acetate moiety—provide a versatile platform for creating targeted molecular tools.

The ethyl acetate group is a particularly useful handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for a variety of amide and ester derivatives. This allows for the attachment of reporter groups, such as fluorophores or biotin, to create chemical probes for target identification and validation studies. Furthermore, the acetate group can be modified to introduce reactive functionalities for covalent labeling of target proteins.

Systematic modifications of the phenyl ring and the isoxazole core are also crucial in the development of potent and selective ligands. Structure-activity relationship (SAR) studies on related 5-phenylisoxazole (B86612) derivatives have demonstrated that substitutions on the phenyl ring can significantly impact biological activity. For instance, the introduction of cyano groups on the phenyl moiety has been shown to be a favorable substitution pattern for inhibiting enzymes like xanthine (B1682287) oxidase. nih.gov

The isoxazole ring itself can be a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions with biological targets. The development of ligands often involves fine-tuning the electronic and steric properties of the isoxazole scaffold to optimize these interactions.

A theoretical framework for understanding the binding of these ligands can be established through pharmacophore modeling. This computational approach helps to identify the essential structural features required for biological activity and guides the design of new, more potent ligands. dovepress.com

Table 1: Key Moieties of this compound for Probe and Ligand Development

| Moiety | Potential for Modification | Purpose in Probe/Ligand Design |

| Ethyl Acetate | Hydrolysis to carboxylic acid, amidation, esterification | Attachment of reporter groups, reactive functionalities, modulation of physicochemical properties |

| Phenyl Ring | Substitution (e.g., cyano, nitro), bioisosteric replacement | Optimization of target binding, improvement of pharmacokinetic properties |

| Isoxazole Ring | Not typically modified | Core scaffold providing structural rigidity and key interactions |

Scaffold Diversification for Library Generation

The this compound scaffold is an excellent starting point for the generation of diverse compound libraries, a cornerstone of modern drug discovery. The principles of combinatorial chemistry can be readily applied to this scaffold to create a multitude of structurally related compounds for high-throughput screening.

One key strategy for scaffold diversification is the modification of the peripheral substituents. The phenyl ring at the 5-position of the isoxazole can be replaced with a wide range of other aromatic or heterocyclic rings to explore new chemical space and identify novel biological activities. This approach, known as bioisosteric replacement, can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Furthermore, the acetate side chain at the 3-position offers another avenue for diversification. As previously mentioned, the carboxylic acid intermediate can be coupled with a diverse set of amines or alcohols to generate large libraries of amides and esters. This allows for a systematic exploration of the chemical space around the isoxazole core.

The synthesis of isoxazole derivatives can be adapted for solid-phase synthesis, which is highly amenable to the production of large combinatorial libraries. By anchoring the isoxazole scaffold to a solid support, a variety of building blocks can be sequentially added to generate a diverse collection of final compounds.

An example of a related synthetic approach involves the one-pot cyclocondensation of diethyl 3-oxopentanedioate, various aryl or heteroaryl aldehydes, and hydroxylamine hydrochloride to produce a library of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives. eurekaselect.com This highlights the adaptability of the isoxazole synthesis for creating diverse molecular libraries.

Table 2: Strategies for Diversification of the this compound Scaffold

| Diversification Point | Chemical Transformation | Resulting Diversity |

| 5-Phenyl Ring | Suzuki or Stille coupling with various boronic acids/stannanes | Introduction of diverse aryl and heteroaryl groups |

| 3-Acetate Group | Hydrolysis followed by amide coupling with a library of amines | Generation of a diverse amide library |

| 3-Acetate Group | Hydrolysis followed by esterification with a library of alcohols | Generation of a diverse ester library |

| Isoxazole Core | Not directly diversified | Maintained as the central scaffold |

Through these and other synthetic strategies, the this compound scaffold can be elaborated into extensive libraries of compounds, providing a rich source of potential new therapeutic agents and chemical probes for biological research.

Advanced Analytical and Characterization Methodologies for Ethyl 2 5 Phenylisoxazol 3 Yl Acetate and Analogous Compounds

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, various spectroscopic techniques can reveal information about its functional groups, connectivity of atoms, and electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For isoxazole (B147169) derivatives, FT-IR spectra exhibit characteristic absorption bands that correspond to specific stretching and bending vibrations.

In analogous isoxazole compounds, the C=O stretching vibration of the ester group is typically observed as a strong absorption band in the range of 1712-1732 cm⁻¹. The C=N stretching vibration within the isoxazole ring often appears around 1607-1618 cm⁻¹. The C=C stretching of the phenyl ring and the isoxazole ring are usually found in the 1434-1598 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl acetate (B1210297) moiety appears in the 2906-2976 cm⁻¹ range. nih.govrsc.org

Table 1: Typical FT-IR Vibrational Frequencies for Functional Groups in Phenylisoxazole Acetate Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1712 - 1732 |

| C=N (Isoxazole) | Stretching | 1607 - 1618 |

| C=C (Aromatic/Heterocycle) | Stretching | 1434 - 1598 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | 2906 - 2976 |

| C-O (Ester) | Stretching | 1248 - 1270 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of "Ethyl 2-(5-phenylisoxazol-3-yl)acetate" and its analogs, distinct signals are expected for the protons of the ethyl group, the methylene (B1212753) bridge, the isoxazole ring, and the phenyl group. The ethyl group typically shows a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm and a quartet for the methylene protons (OCH₂) around δ 4.1-4.3 ppm. The methylene protons of the acetate side chain (CH₂COO) are expected to appear as a singlet around δ 3.9 ppm. The proton on the isoxazole ring (H-4) typically resonates as a singlet in the region of δ 6.8-7.3 ppm. The aromatic protons of the phenyl group usually appear as a multiplet between δ 7.4 and 7.9 ppm. nih.govrsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. For "this compound" analogs, the carbonyl carbon of the ester is highly deshielded and appears around δ 168-170 ppm. The carbons of the isoxazole ring typically resonate at approximately δ 170 ppm (C-5), δ 163 ppm (C-3), and δ 97-103 ppm (C-4). The phenyl group carbons show signals in the aromatic region (δ 125-131 ppm). The methylene carbon of the OCH₂ group of the ester appears around δ 62 ppm, the methylene carbon of the acetate side chain (CH₂) around δ 35-45 ppm, and the methyl carbon (CH₃) at approximately δ 14 ppm. rsc.orgrsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structural assignment. For instance, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 2-(phenylisoxazol-yl)acetate Analogs in CDCl₃

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ester -CH ₃ | ~1.2-1.4 (triplet) | ~14 |

| Ester -OCH ₂- | ~4.1-4.3 (quartet) | ~62 |

| Acetate -CH ₂- | ~3.9 (singlet) | ~35-45 |

| Isoxazole H-4 | ~6.8-7.3 (singlet) | ~97-103 |

| Phenyl Protons | ~7.4-7.9 (multiplet) | ~125-131 |

| Isoxazole C-3 | - | ~163 |

| Isoxazole C-5 | - | ~170 |

| Ester C =O | - | ~168-170 |

Mass Spectrometry (Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

ESI-MS and HRMS: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like esters, often yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For example, the calculated mass for an analog, 4-(3-Methyl-5-phenylisoxazol-4-yl)butan-2-one (C₁₄H₁₅NO₂), as an [M+Na]⁺ adduct is 252.0995, with a found value of 252.0990, confirming its formula. rsc.org

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. For volatile compounds, GC-MS can be used for identification and purity assessment. The electron ionization (EI) used in GC-MS often leads to characteristic fragmentation patterns that can help in structure elucidation. Common fragments for phenylisoxazole derivatives include the phenyl cation (m/z 77) and the benzoyl cation (m/z 105). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as the phenylisoxazole moiety.

The UV-Vis spectrum of phenylisoxazole derivatives typically exhibits absorption maxima (λ_max) related to π → π* transitions within the conjugated system of the phenyl and isoxazole rings. For analogous compounds, these absorptions are often observed in the range of 280-410 nm, depending on the specific substitution pattern and the solvent used. rsc.orgphyschemres.org The electronic transitions are sensitive to the electronic nature of substituents on the aromatic rings.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Table 3: Crystal Data for an Analogous Heterocyclic Compound, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.777 (3) |

| b (Å) | 11.008 (5) |

| c (Å) | 13.177 (6) |

| β (°) | 103.59 (3) |

| Volume (ų) | 1237.5 (9) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a network of intermolecular interactions. The study of these forces is crucial for understanding the physical properties of a compound, such as its melting point, solubility, and polymorphism. For this compound and its analogs, single-crystal X-ray diffraction is the definitive technique for elucidating the precise molecular structure and the intricate details of its crystal packing.

In analogous heterocyclic compounds, the crystal structure is often stabilized by a combination of weak intermolecular forces. For instance, the analysis of a related oxadiazole compound, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, revealed stabilization through weak C-H···O and C-H···N hydrogen bonds. nih.gov Furthermore, π-π stacking interactions are commonly observed between aromatic rings, such as the phenyl and the heterocyclic (e.g., oxadiazole or isoxazole) rings of adjacent molecules. In one such case, the distance between the centroids of the phenyl and oxadiazole rings was found to be 3.846 (2) Å, indicating a significant stacking interaction. nih.gov

Advanced computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. For example, in the crystal structure of a lanthanum(III) complex involving a related ester ligand, Hirshfeld analysis highlighted N-O···C interactions as the strongest contacts, with lighter red spots on the surface map corresponding to π-interactions. nih.gov These analyses provide a detailed picture of how molecules assemble in the solid state, forming layers or other supramolecular architectures that define the material's characteristics. nih.gov

Table 1: Crystallographic Data for an Analogous Compound (Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 264.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.777 (3) |

| b (Å) | 11.008 (5) |

| c (Å) | 13.177 (6) |

| β (°) | 103.59 (3) |

| Volume (ų) | 1237.5 (9) |

| Z | 4 |

Data sourced from reference nih.gov.

Chromatographic and Purity Assessment Techniques

Chromatography is an indispensable tool in synthetic chemistry for the separation, isolation, and purity verification of target compounds. For this compound, a combination of column chromatography and High-Performance Liquid Chromatography (HPLC) represents a standard and effective workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Solubility Investigations

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of synthesized compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For heterocyclic compounds, reversed-phase HPLC is commonly used.

A typical setup involves a C18 column (a nonpolar stationary phase) and a polar mobile phase, often a gradient mixture of water and acetonitrile (B52724) or methanol, frequently with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The effluent is monitored by a UV detector at various wavelengths (e.g., 210, 254, 280 nm) to detect the analyte as it elutes from the column. nih.gov The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component's peak. A single, sharp, and symmetrical peak is indicative of a high-purity sample.

HPLC is also a valuable tool for conducting solubility studies. A saturated solution of the compound is prepared in a specific solvent, filtered, and then injected into the HPLC system. By comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, the exact solubility of the compound in that solvent can be quantified.

Table 2: Typical HPLC Parameters for Analysis of Related Organic Compounds

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 0.46 × 25 cm, 5 μm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210, 254, and 280 nm |

| Injection Volume | 10 µL |

Parameters adapted from a representative method described in reference nih.gov.

Column Chromatography for Isolation and Purification

Following a chemical synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and other impurities. Column chromatography is the workhorse technique for the preparative-scale isolation and purification of the target compound. researchgate.net

The principle involves a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. The crude mixture is loaded onto the top of the silica gel. A liquid mobile phase, or eluent, is then passed through the column. researchgate.net The choice of eluent is critical and is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., n-hexane or chloroform) and a more polar solvent (e.g., ethyl acetate) is often employed. researchgate.netnih.gov

As the solvent flows down the column, the components of the mixture separate based on their affinity for the stationary phase versus the mobile phase. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the silica gel. By systematically collecting the eluted solvent in fractions and analyzing them (e.g., by TLC), the fractions containing the pure product can be identified, combined, and the solvent evaporated to yield the purified this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and, in conjunction with mass spectrometry, for confirming its molecular formula.

The procedure involves combusting a small, precisely weighed amount of the pure compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these measurements, the percentage composition of C, H, and N in the original sample is calculated.

Table 3: Example of Elemental Analysis Data for an Analogous Compound (Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 55.92 | (Value to be determined) |

| Hydrogen (H) | 4.33 | (Value to be determined) |

| Nitrogen (N) | 5.02 | (Value to be determined) |

Theoretical percentages are calculated based on the molecular formula C₁₃H₁₂FNO₄ as provided in reference . Experimental values would be obtained from an elemental analyzer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.